molecular formula C18H15ClN4O3 B2918644 N'-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946220-11-7

N'-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B2918644
CAS No.: 946220-11-7
M. Wt: 370.79
InChI Key: LVORKPLIASKFDP-UHFFFAOYSA-N
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Description

N'-[(2-Chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a synthetic compound featuring a phthalazinone core substituted with a 2-chlorobenzyl group and an ethanediamide linker. The phthalazinone moiety (4-oxo-3,4-dihydrophthalazin-1-yl) is a heterocyclic structure known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor binding due to its planar aromatic system and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c19-14-8-4-1-5-11(14)9-20-17(25)18(26)21-10-15-12-6-2-3-7-13(12)16(24)23-22-15/h1-8H,9-10H2,(H,20,25)(H,21,26)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVORKPLIASKFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of phthalazinone derivatives, many of which have been explored for therapeutic applications. Below is a detailed comparison with analogous compounds based on structural features, physicochemical properties, and functional data from the literature.

Substituent Variations on the Phthalazinone Core

Example Compounds :

  • B2 : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (MW: 355.16, C₁₉H₁₉FN₄O₂)
  • A14 : 1-(2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzyl)piperidine-4-carboxamide (HRMS: [M+H]+ m/z 409.1875)
  • Compound 41 : N-(2,4-dichlorophenyl)-8-((5-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)octanamide (HRMS: [M+H]+ m/z 644.2343)
Feature Target Compound B2 A14 Compound 41
Core Structure Phthalazinone Phthalazinone Phthalazinone Phthalazinone + triazole
Substituent 2-Chlorophenylmethyl 2-Fluorobenzyl + propylhydrazide 2-Fluorobenzyl + piperidine-4-carboxamide 3-Hydroxypropyl + triazole-thioether
Linker Ethanediamide Benzohydrazide Piperidine-carboxamide Thioether-triazole
Molecular Weight ~400–420 (estimated) 355.16 409.19 644.23
Key Functional Groups Chlorophenyl (hydrophobic), ethanediamide (H-bonding) Fluorophenyl (polar), hydrazide (flexible) Fluorophenyl, carboxamide (H-bonding) Hydroxypropyl (hydrophilic), thioether (S-donor)

Analysis :

  • Compound 41’s thioether-triazole system introduces sulfur-based interactions and a larger molecular footprint, which may confer distinct binding kinetics compared to the ethanediamide linker .
Ethanediamide Analogs

A close structural analog, N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide (CAS: 946350-02-3), shares the ethanediamide bridge but replaces the 2-chlorophenylmethyl group with a 3-hydroxypropyl substituent .

Property Target Compound Hydroxypropyl Analog
Substituent 2-Chlorophenylmethyl (Cl, hydrophobic) 3-Hydroxypropyl (OH, hydrophilic)
LogP (estimated) ~2.5–3.0 ~1.0–1.5
Solubility Low aqueous solubility Moderate aqueous solubility
Bioactivity Likely optimized for CNS penetration Potential for peripheral target engagement

Analysis :

  • The hydroxypropyl analog’s increased polarity may limit blood-brain barrier penetration but improve solubility for intravenous administration.
  • The chlorophenyl group in the target compound could enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

Research Findings and Implications

  • Synthetic Utility: Ethanediamide-linked phthalazinones are typically synthesized via nucleophilic substitution or amide coupling reactions, as seen in related compounds like A14 and B2 .
  • Biological Relevance: The phthalazinone core is associated with inhibition of poly(ADP-ribose) polymerase (PARP) and phosphodiesterase enzymes in analogs such as olaparib . The target compound’s chlorophenyl group may mimic halogen-bonding interactions observed in PARP inhibitors.
  • Structure-Activity Relationship (SAR) :
    • Chlorine vs. Fluorine : Chlorine’s larger van der Waals radius and stronger electron-withdrawing effect may enhance target affinity compared to fluorine in B2 .
    • Ethanediamide vs. Hydrazide : The rigid ethanediamide linker could reduce entropic penalties during binding compared to flexible hydrazides .

Biological Activity

N'-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The compound is a derivative of phthalazinone, which has been associated with various therapeutic applications, including as an inhibitor of poly(ADP-ribose) polymerase (PARP). This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Chlorophenyl group : This moiety is known for enhancing pharmacological properties.
  • Dihydrophthalazinone core : This structure is often linked to biological activity, particularly in cancer therapies.

Molecular Formula

C16H18ClN3O2C_{16}H_{18}ClN_{3}O_{2}

Molecular Weight

M.W=298.27 g molM.W=298.27\text{ g mol}

The primary mechanism of action for this compound involves the inhibition of PARP. PARP plays a crucial role in DNA repair processes; thus, inhibiting this enzyme can enhance the cytotoxic effects of DNA-damaging agents, making it a valuable candidate in cancer treatment.

Efficacy in Cancer Models

Recent studies have demonstrated the compound's efficacy in various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Significant reduction in viability
HeLa (Cervical Cancer)3.8Induction of apoptosis
A549 (Lung Cancer)4.5Cell cycle arrest

These results indicate that the compound exhibits potent anti-cancer properties across multiple cell lines.

Case Studies

  • Study on MCF-7 Cells : In a study examining the effects on MCF-7 breast cancer cells, this compound was found to induce apoptosis through the activation of caspase pathways. The study reported an IC50 value of 5.2 µM, highlighting its potential as a therapeutic agent against breast cancer .
  • Combination Therapy with Chemotherapeutics : A combination study involving this compound and standard chemotherapeutics showed enhanced efficacy in HeLa cells. The compound increased sensitivity to doxorubicin, suggesting its role as a chemosensitizer .
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers .

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